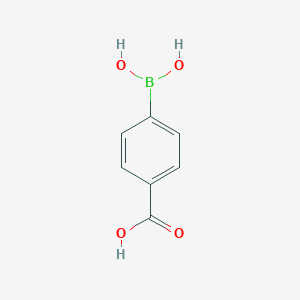

4-Boronobenzoic acid

Description

Structure

2D Structure

Propriétés

IUPAC Name |

4-boronobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAVMDKGVRXFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Record name | 4-carboxyphenylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930850 | |

| Record name | 4-Boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 4-Carboxyphenylboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14047-29-1 | |

| Record name | 4-Carboxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14047-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CARBOXYPHENYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQQ1T11DYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 4 Carboxyphenylboronic Acid

Established Synthetic Routes to 4-Carboxyphenylboronic Acid

Several methods have been developed for the synthesis of 4-carboxyphenylboronic acid, ranging from classical organometallic reactions to modern catalytic and flow chemistry approaches.

A foundational method for the formation of arylboronic acids involves the reaction of an organometallic species with a borate (B1201080) ester. This can be achieved through the generation of a Grignard reagent or an organolithium species.

The Grignard approach involves the reaction of an aryl halide, such as 4-bromobenzoic acid, with magnesium metal to form the corresponding Grignard reagent. ucalgary.caucalgary.ca This organomagnesium compound is then reacted with a trialkyl borate, like trimethyl borate, followed by acidic workup to yield the boronic acid. A key challenge in this synthesis is the acidic proton of the carboxylic acid, which is incompatible with the highly basic Grignard reagent. Therefore, the carboxylic acid functionality must be protected prior to the Grignard reaction and deprotected afterward.

Alternatively, lithium-halogen exchange offers another route to the necessary organometallic intermediate. ethz.chharvard.eduorgsyn.org This reaction typically involves treating an aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. ethz.chharvard.edu The resulting aryllithium species is then quenched with a borate ester. Similar to the Grignard route, the carboxylic acid group requires protection. The choice between Grignard and lithium-halogen exchange often depends on the substrate and desired reaction conditions, with lithium-halogen exchange being generally faster and occurring at lower temperatures. harvard.edu

| Method | Starting Material | Key Reagents | Intermediate | Notes |

| Grignard Reaction | Protected 4-halobenzoic acid | Mg, Trialkyl borate | Aryl magnesium halide | Requires protection of the carboxylic acid. |

| Lithium-Halogen Exchange | Protected 4-halobenzoic acid | Alkyllithium (e.g., n-BuLi), Trialkyl borate | Aryllithium | Requires protection of the carboxylic acid; often faster than Grignard reaction. harvard.edu |

Direct C-H borylation has emerged as a powerful, atom-economical method for the synthesis of arylboronic acids, avoiding the need for pre-functionalized aryl halides. researchgate.netrsc.org This approach typically employs iridium, rhodium, or palladium catalysts to directly convert an aromatic C-H bond to a C-B bond using a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).

While this method has seen broad application, the direct C-H borylation of benzoic acid to selectively produce 4-carboxyphenylboronic acid presents challenges. The carboxylic acid group is a deactivating meta-director, making direct borylation at the para position difficult to achieve with high selectivity. nih.gov Current research in the field focuses on the development of new ligands and catalytic systems to control the regioselectivity of C-H borylation reactions on substituted arenes. researchgate.netrsc.org Although protocols for the meta-C-H functionalization of benzoic acid derivatives have been reported, a general and efficient method for the direct para-borylation of benzoic acid remains an area of active research. nih.gov A photocatalytic direct decarboxylative borylation of benzoic acids has also been reported, which provides an alternative route to aryl boronic esters. nih.gov

Flow chemistry offers several advantages for the synthesis of boronic acids, including improved safety, scalability, and reaction control. organic-chemistry.orgnih.govunimelb.edu.au Continuous flow setups can be particularly beneficial for handling highly reactive organolithium intermediates generated during lithium-halogen exchange reactions. organic-chemistry.orgnih.gov

In a typical flow synthesis of a boronic acid, a solution of an aryl halide and an organolithium reagent are mixed in a T-piece, allowing for rapid and efficient lithium-halogen exchange at a controlled temperature. organic-chemistry.org This stream is then immediately merged with a solution of a borate ester, quenching the reactive organolithium species and forming the boronate ester. The short residence times and excellent heat transfer in the microreactor minimize side reactions. This methodology has been demonstrated for the synthesis of various boronic acids on a multigram scale with reaction times of less than a second. organic-chemistry.org While not specifically detailed for 4-carboxyphenylboronic acid, this approach is highly adaptable.

| Parameter | Flow Chemistry | Batch Chemistry |

| Safety | Enhanced due to small reaction volumes and better temperature control. nih.gov | Handling of large volumes of reactive intermediates can be hazardous. |

| Scalability | Easily scaled by extending reaction time. unimelb.edu.au | Scaling up often requires significant process redevelopment. |

| Reaction Control | Precise control over temperature, pressure, and mixing. organic-chemistry.org | Gradients in temperature and concentration can lead to side products. |

| Throughput | High throughput can be achieved. organic-chemistry.org | Limited by the size of the reaction vessel. |

A patented method describes a multi-step synthesis of 4-carboxyphenylboronic acid starting from 4-bromobenzoic acid. google.com This process avoids the challenges of protecting the carboxylic acid group by temporarily converting it into a less reactive amide.

The synthesis begins with an amidation reaction between 4-bromobenzoic acid and diisopropylamine (B44863) to form the intermediate 4-bromo-N,N-diisopropylbenzamide. This amide then undergoes a substitution reaction, specifically a lithium-halogen exchange, at a low temperature (-75 to -80 °C) in dry tetrahydrofuran (B95107) (THF), followed by reaction with a borate ester to yield (4-(diisopropylcarbamyl)phenyl)boric acid. google.com This intermediate protects the carboxylic acid functionality while the boronic acid moiety is introduced.

The final step in the aforementioned synthetic sequence is the hydrolysis of the diisopropylamide group to regenerate the carboxylic acid. google.com This is achieved by treating (4-(diisopropylcarbamyl)phenyl)boric acid with lithium hydroxide (B78521) monohydrate in a mixture of tetrahydrofuran and water at room temperature. Subsequent acidification with dilute hydrochloric acid precipitates the final product, 4-carboxyphenylboronic acid. This method is reported to be high-yielding and suitable for industrial production. google.com

| Step | Reactants | Product | Yield |

| 1 | 4-bromobenzoic acid, Diisopropylamine | 4-bromo-N,N-diisopropylbenzamide | High |

| 2 | 4-bromo-N,N-diisopropylbenzamide, n-BuLi, Trialkyl borate | (4-(diisopropylcarbamyl)phenyl)boric acid | High |

| 3 | (4-(diisopropylcarbamyl)phenyl)boric acid, LiOH·H₂O, HCl | 4-Carboxyphenylboronic acid | 95.8% - 98.2% |

Derivatization of 4-Carboxyphenylboronic Acid for Enhanced Functionality

The bifunctional nature of 4-carboxyphenylboronic acid allows for a wide range of derivatization reactions at either the carboxylic acid or the boronic acid moiety, enabling the synthesis of molecules with tailored properties.

The carboxylic acid group can be readily converted into other functional groups such as esters and amides. hepatochem.comorgsyn.orgEsterification , typically carried out under acidic conditions with an alcohol, can be used to modify the solubility or steric properties of the molecule. Amide bond formation , a cornerstone of medicinal chemistry, is achieved by coupling the carboxylic acid with an amine using a variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). hepatochem.comluxembourg-bio.comnih.gov Boric acid itself has also been shown to catalyze amidation reactions. orgsyn.orgorgsyn.org

The boronic acid group is also amenable to derivatization. It can be converted to a more stable boronate ester , such as the pinacol (B44631) ester, by reaction with a diol like pinacol. sigmaaldrich.commedchemexpress.comsigmaaldrich.com The pinacol ester of 4-carboxyphenylboronic acid is a common intermediate that is more stable and often easier to handle and purify than the free boronic acid. sigmaaldrich.comnih.gov This protected form is frequently used in subsequent cross-coupling reactions. The boronic acid and its esters are key participants in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of new carbon-carbon bonds with aryl halides. rsc.org This reaction is a powerful tool for the synthesis of biaryl compounds.

| Functional Group | Reaction | Reagents | Product |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxylic Acid | Amide Coupling | Amine, Coupling reagents (e.g., EDC, HOBt) | Amide |

| Boronic Acid | Esterification | Diol (e.g., Pinacol) | Boronate Ester |

| Boronic Acid/Ester | Suzuki-Miyaura Coupling | Aryl halide, Palladium catalyst, Base | Biaryl compound |

Esterification Reactions

Esterification of 4-carboxyphenylboronic acid is a fundamental derivatization strategy, enabling the modification of its carboxylic acid group. This transformation is commonly achieved through the Fischer esterification reaction, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. organic-chemistry.orgathabascau.ca The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used as the solvent, and the water formed during the reaction is typically removed. athabascau.camasterorganicchemistry.com

Commonly employed acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The reaction is typically conducted under reflux conditions, with the temperature being determined by the boiling point of the alcohol used. operachem.com For instance, the esterification of benzoic acid with methanol (B129727) using sulfuric acid as a catalyst is carried out at 65°C. operachem.com While specific examples detailing the esterification of 4-carboxyphenylboronic acid with a range of alcohols are not extensively documented in readily available literature, the general principles of Fischer esterification are applicable. The reactivity can be influenced by the steric hindrance of both the carboxylic acid and the alcohol. athabascau.ca Increasing the chain length and branching of the alcohol can decrease the reaction rate and equilibrium conversion.

Table 1: Representative Conditions for Fischer Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Yield |

|---|---|---|---|---|

| Benzoic Acid | Methanol | H₂SO₄ | 65°C | 90% operachem.com |

| Acetic Acid | Ethanol (B145695) | Acid Catalyst | Equilibrium | 65% (equimolar), 97% (10-fold excess EtOH) masterorganicchemistry.com |

| Lauric Acid | Ethanol | HCl (from Acetyl Chloride) | Reflux, 1 hour | Not specified cerritos.edu |

| Hippuric Acid | Cyclohexanol | p-TsOH | Reflux with Dean-Stark trap, 30 hours | 96% operachem.com |

Amidation Reactions for Bioconjugate Synthesis

The carboxylic acid moiety of 4-carboxyphenylboronic acid provides a convenient handle for covalent attachment to amine-containing biomolecules through amidation reactions. This strategy is particularly valuable for the synthesis of bioconjugates, where the unique properties of the boronic acid group, such as its ability to interact with diols, are imparted to biological macromolecules like proteins and nucleic acids.

A key application of this approach is the postsynthetic modification of oligonucleotides. For instance, 4-carboxyphenylboronic acid can be coupled to a 5'-hexylamino-modified oligonucleotide to introduce a boronic acid functionality. The optimization of this amide bond formation has been studied, revealing that the use of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent in a solvent mixture of degassed DMF and carbonate buffer, with the addition of triethanolamine, provides the most effective reaction conditions. This postsynthetic modification strategy allows for the sequence-specific labeling of DNA with boronic acids, opening avenues for applications in areas such as saccharide detection.

Table 2: Optimized Conditions for Amidation of 4-Carboxyphenylboronic Acid with Amino-Modified Oligonucleotides

| Coupling Agent | Additive | Solvent | Outcome |

|---|---|---|---|

| TBTU | Triethanolamine | Degassed DMF/Carbonate Buffer | Best performance for amide bond formation |

Nitration and Subsequent Reduction for Amino-Functionalized Derivatives

The aromatic ring of 4-carboxyphenylboronic acid can be functionalized through electrophilic aromatic substitution reactions, such as nitration, to introduce new functional groups. The subsequent reduction of the nitro group provides a pathway to amino-functionalized derivatives, which are valuable precursors for further derivatization.

The nitration of arylboronic acids can be achieved through ipso-nitration, where the boronic acid group is replaced by a nitro group. This reaction can be carried out using various nitrating agents, including fuming nitric acid or a mixture of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.orgorganic-chemistry.org This method offers high regioselectivity, often avoiding the formation of isomeric byproducts that can occur with standard mixed acid (HNO₃/H₂SO₄) nitration. organic-chemistry.org Specifically, 4-carboxy-3-nitrophenylboronic acid is a known derivative that can be synthesized, serving as a key intermediate. chemimpex.com

The reduction of the nitro group to an amine can be accomplished using various established methods. A common approach is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. For example, 4-nitrophenylboronic acid has been successfully reduced to 4-aminophenylboronic acid in high yield using this method in ethanol under a hydrogen atmosphere. This two-step sequence of nitration followed by reduction provides a versatile route to introduce an amino group onto the phenyl ring of 4-carboxyphenylboronic acid, enabling further modifications such as acylation or use in other coupling reactions.

Strategies for Solid-Phase Derivatization

Solid-phase synthesis offers a powerful approach for the derivatization of 4-carboxyphenylboronic acid, allowing for the efficient construction of libraries of compounds with diverse functionalities. A key challenge in the solid-phase manipulation of boronic acids is their immobilization onto a solid support. A general and effective method involves the use of a diethanolamine-functionalized resin, such as N,N-diethanolaminomethyl polystyrene (DEAM-PS).

This approach facilitates the immobilization of boronic acids through the formation of a bicyclic diethanolamine (B148213) boronate ester. A significant advantage of this method is that it does not require the exhaustive removal of water for the esterification process to occur; the immobilization can be achieved by simple stirring in anhydrous solvents at room temperature. The boronic acid is held on the resin through a bond that is relatively stable to various reaction conditions but can be cleaved hydrolytically when desired.

Once immobilized, the carboxylic acid group of 4-carboxyphenylboronic acid can be subjected to a variety of transformations. For example, it can be converted into amides, anilides, and ureas in good to excellent yields. This solid-phase strategy streamlines the synthesis and purification process, as excess reagents and byproducts can be easily removed by washing the resin. Furthermore, the resin-bound boronic acid can participate in resin-to-resin transfer reactions, such as the Suzuki cross-coupling, which further expands the possibilities for creating diverse molecular architectures in a combinatorial fashion.

Functionalization with Polymers and Nanomaterials

The dual functionality of 4-carboxyphenylboronic acid, possessing both a carboxylic acid and a boronic acid group, makes it an excellent candidate for the surface functionalization of polymers and nanomaterials. This modification imparts the unique properties of boronic acids, such as pH-responsive diol binding, to the bulk material, enabling a wide range of applications in sensing, drug delivery, and separations.

The carboxylic acid group serves as a versatile anchor for covalent attachment to various substrates. For instance, it can be grafted onto aminobutyl side chains of polymers via EDC/NHS coupling. This approach has been used to create boronic acid-functionalized polymers for biomedical applications.

In the realm of nanomaterials, 4-carboxyphenylboronic acid has been used to modify:

Magnetic Nanoparticles: Functionalization of iron oxide nanoparticles with 4-carboxyphenylboronic acid has been employed for the selective extraction of nucleic acids from seeds.

Carbon Dots: 4-Carboxyphenylboronic acid-functionalized carbon dots have been synthesized via a one-pot hydrothermal method. These functionalized nanoparticles have been shown to be effective fluorescent probes for the detection of catechol.

Gold Nanoparticles: While not directly using the carboxylic acid for attachment, a related derivative, 4-mercaptophenylboronic acid, has been used to functionalize gold nanoparticles through the strong affinity of the thiol group for the gold surface. This demonstrates the modularity of using phenylboronic acid derivatives for nanomaterial functionalization.

Nano-micelles: Redox-sensitive rod-shaped nano-micelles have been fabricated through the co-assembly of drug conjugates that include a 4-carboxyphenylboronic acid moiety for active tumor targeting. nih.gov

These examples highlight the utility of 4-carboxyphenylboronic acid as a surface modifying agent, enabling the creation of advanced materials with tailored properties and functionalities.

Spectroscopic and Computational Investigations of 4 Carboxyphenylboronic Acid

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 4-Carboxyphenylboronic acid (4-CPBA). Studies utilizing one-dimensional (¹H, ¹³C) and two-dimensional (HETCOR, DOSY) NMR experiments have provided significant insights into its molecular structure and behavior in solution. researchgate.net

The structural properties of 4-CPBA show a strong dependence on the solvent used, a phenomenon that can be effectively monitored through changes in ¹H NMR spectra. researchgate.net The chemical shifts of the protons, particularly those of the hydroxyl groups on the boronic acid moiety, are sensitive to the surrounding solvent environment due to variations in hydrogen bonding and solute-solvent interactions. This solvent-dependent behavior indicates that 4-CPBA exhibits distinct structural preferences in different solvents. researchgate.net

Detailed structural elucidation has been achieved using a combination of advanced NMR techniques. Heteronuclear Correlation (HETCOR) experiments are used to establish the connectivity between protons and their directly attached carbon atoms, confirming the assignment of signals in both ¹H and ¹³C spectra. researchgate.net

Furthermore, Diffusion Ordered Spectroscopy (DOSY) has been employed to investigate the molecule's behavior in solution. researchgate.net DOSY experiments measure the diffusion coefficients of molecules, which can provide information about their size and aggregation state. For 4-CPBA, this technique helps in understanding the extent of self-association through hydrogen bonding in various solvents.

Table 1: Representative ¹H and ¹³C NMR Data for 4-Carboxyphenylboronic acid

Note: Chemical shifts (δ) are highly dependent on the solvent and concentration. The following are illustrative values.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -COOH) | ~8.0 | ~130 |

| Aromatic CH (ortho to -B(OH)₂) | ~7.9 | ~135 |

| -COOH | ~12.0-13.0 (broad) | ~168 |

| -B(OH)₂ | ~8.0-8.5 (broad) | - |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups and bonding arrangements within 4-Carboxyphenylboronic acid. These methods have been used both experimentally and theoretically to analyze the molecule's vibrational modes. researchgate.net

In the FT-IR spectrum of 4-CPBA, characteristic absorption bands confirm the presence of its key functional groups. The broad absorption band in the high-frequency region (typically 2500-3300 cm⁻¹) is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The sharp, intense peak around 1700 cm⁻¹ is assigned to the C=O stretching of the carboxyl group. Vibrations associated with the boronic acid group include the B-O asymmetric stretching, often observed around 1345 cm⁻¹, and the O-B-O out-of-plane deformation, which appears at lower wavenumbers. researchgate.net

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The analysis of both FT-IR and Raman spectra allows for a comprehensive assignment of the vibrational modes of 4-CPBA, often aided by computational calculations to assign specific frequencies to particular atomic motions. researchgate.net These studies investigate not only the monomeric form but also potential dimer and trimer structures that are stabilized by intermolecular hydrogen bonding. researchgate.net

Table 2: Key Vibrational Frequencies for 4-Carboxyphenylboronic Acid

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) | FT-IR |

| C=O Stretch (Carboxylic Acid) | ~1700 | FT-IR |

| B-O Asymmetric Stretch | ~1345 | FT-IR |

| C-C Aromatic Stretch | 1600-1450 | FT-IR, Raman |

| O-B-O Deformation | ~635 | FT-IR |

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For 4-Carboxyphenylboronic acid, XRD studies have revealed detailed information about its crystal structure, including the formation of different hydrates and the intricate network of intermolecular interactions. researchgate.netacs.orgresearchgate.net

The solid-state structure of 4-CPBA can vary depending on the crystallization solvent, leading to the formation of an anhydrous form (1a) as well as monohydrate (1b) and quarter-hydrate (1c) structures. acs.orgresearchgate.net These structures differ in the conformation of the boronic acid group, −B(OH)₂. In the anhydrous and monohydrate forms, the hydroxyl hydrogens adopt a syn-syn conformation, whereas a syn-anti conformation is found in the quarter-hydrate. acs.orgresearchgate.net

A key feature of the solid-state structures is the extensive hydrogen bonding. The type of interaction depends on the hydrate (B1144303) form. In structures 1a and 1b, the primary interactions are "heteromeric," occurring between the boronic acid [–B(OH)₂] and carboxylic acid (–COOH) groups of adjacent molecules. acs.orgresearchgate.net In contrast, the quarter-hydrate (1c) exhibits "homomeric" interactions, where carboxylic acid groups interact with each other (COOH···COOH) and boronic acid groups interact with each other [B(OH)₂···B(OH)₂]. acs.orgresearchgate.net The monohydrate structure (1b) is particularly unique, crystallizing in a noncentrosymmetric space group (Ccc2) where water molecules facilitate unusual catenation features. acs.org

Table 3: Crystallographic Data for 4-Carboxyphenylboronic Acid Hydrates

| Parameter | Anhydrous (1a) | Monohydrate (1b) | Quarter-hydrate (1c) |

| Formula | C₇H₇BO₄ | C₇H₇BO₄ · H₂O | C₇H₇BO₄ · 0.25H₂O |

| -B(OH)₂ Conformation | syn-syn | syn-syn | syn-anti |

| Primary Interaction | Heteromeric | Heteromeric | Homomeric |

| Space Group | P-1 | Ccc2 | P2₁/c |

| Reference | acs.org | acs.org | acs.org |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the molecular and electronic properties of 4-Carboxyphenylboronic acid, providing theoretical support for experimental findings. researchgate.net DFT calculations are used to determine optimized molecular geometries, predict spectroscopic parameters, and analyze electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netrjb.ro

Researchers frequently employ hybrid functionals like Becke-3-Lee-Yang-Parr (B3LYP) with various basis sets (e.g., 6-31+G(3df,p)) to calculate the ground-state geometry of 4-CPBA. researchgate.net The resulting theoretical bond lengths, bond angles, and dihedral angles can be compared with experimental data obtained from XRD, often showing good agreement. researchgate.netdergipark.org.tr This synergy between theory and experiment allows for a more robust structural characterization.

DFT is also used to explore the molecule's electronic properties. The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and electronic transitions. researchgate.netrjb.ro A smaller gap suggests that the molecule is more easily excitable. These computational studies help in understanding charge distribution and the role of the carboxyl and boronic acid substituents on the electronic nature of the phenyl ring. researchgate.net

The flexibility of 4-Carboxyphenylboronic acid, particularly the rotation around the C-B and C-C single bonds, gives rise to multiple possible conformations. Computational methods are used to perform a conformational energy search to identify the most stable, low-energy structures. researchgate.net

This search is conducted by systematically or randomly rotating the key dihedral angles and calculating the energy of each resulting geometry, a process that maps out the molecule's Potential Energy Surface (PES). researchgate.net The PES is a multidimensional surface that relates the molecule's energy to its geometric parameters. libretexts.orgslideshare.netwikipedia.org Minima on the PES correspond to stable or metastable conformers, while saddle points represent the transition states between these conformers. libretexts.org

For 4-CPBA, PES analysis helps to understand the energy barriers to rotation of the boronic acid and carboxylic acid groups. researchgate.net The energy differences between various conformational states are often quite low, which can make experimental characterization challenging as multiple conformers may coexist. researchgate.net Theoretical PES analysis provides invaluable insight into the relative stability of different conformers, such as the syn-syn and syn-anti arrangements of the boronic acid hydroxyls, which are experimentally observed in different crystal structures. acs.orgresearchgate.net

Investigation of Intermolecular Hydrogen Bonding (Monomer, Dimer, Trimer Structures)

The molecular structure of 4-Carboxyphenylboronic acid (4-CPBA) facilitates the formation of complex intermolecular assemblies through hydrogen bonding. Computational and spectroscopic studies have been instrumental in elucidating the nature of these interactions, particularly in the formation of dimers and trimers from monomeric units. dergipark.org.tr

Theoretical investigations, employing methods such as Density Functional Theory (DFT), have explored various possible conformations of these aggregates. dergipark.org.tr For the dimeric form, two primary structures, denoted as dimer1 and dimer2, have been computationally analyzed alongside a trimer structure to understand the intermolecular hydrogen bonding patterns. dergipark.org.tr These studies are crucial as hydrogen bonding is a dominant force in crystal engineering, governing molecular aggregation and the formation of one-, two-, or three-dimensional networks. researchgate.net

In the solid state, the boronic acid's hydroxyl groups and the carboxylic acid group are the primary sites for these interactions. X-ray diffraction studies have revealed that both homomeric interactions (e.g., COOH···COOH) and heteromeric interactions (e.g., between –B(OH)2 and –COOH groups) can occur, leading to diverse supramolecular architectures. researchgate.netacs.org The conformation of the –B(OH)2 group, whether syn or anti, also plays a significant role in determining the hydrogen-bonding network. researchgate.net

Computational analysis of these structures involves calculating their optimized geometries and interaction energies to determine their relative stabilities. The interaction energy is typically calculated by comparing the total energy of the aggregate (dimer or trimer) to the sum of the energies of the individual monomer units. These calculations help identify the most energetically favorable arrangements.

Table 1: Investigated Intermolecular Structures of 4-Carboxyphenylboronic Acid

| Structure | Description | Key Interactions |

|---|---|---|

| Monomer | A single molecule of 4-Carboxyphenylboronic acid. | Intramolecular hydrogen bonding may occur. |

| Dimer1 | A computationally investigated dimer structure. dergipark.org.tr | Characterized by specific intermolecular hydrogen bonds between two 4-CPBA molecules. dergipark.org.tr |

| Dimer2 | A second computationally investigated dimer structure. dergipark.org.tr | Presents an alternative hydrogen bonding arrangement compared to Dimer1. dergipark.org.tr |

| Trimer | A computationally investigated trimer structure. dergipark.org.tr | Involves hydrogen bonding among three 4-CPBA molecules, forming a more extended network. dergipark.org.tr |

Analysis of Solvent Effects on Structural Preferences

The structural properties and aggregation behavior of 4-Carboxyphenylboronic acid are significantly influenced by the solvent environment. researchgate.net This dependency arises from the interplay of solute-solvent interactions, which can compete with or modify the intermolecular hydrogen bonding between 4-CPBA molecules. researchgate.net

Experimental studies using ¹H NMR spectroscopy in various solvents have demonstrated that 4-CPBA exhibits pronounced structural preferences depending on the solvent used. researchgate.net These changes in NMR spectra reflect different states of aggregation or conformational changes of the molecule in solution. researchgate.net The ability of a solvent to act as a hydrogen bond donor or acceptor can disrupt the self-association of 4-CPBA molecules, favoring monomeric species or altering the geometry of aggregates.

The effect of the solvent is also evident in the solid-state structures obtained through crystallization. The crystallization of 4-CPBA from different solvents can yield different hydrates, highlighting the role of the solvent in the final crystal lattice. researchgate.netacs.org For instance, crystallization from acetone, methanol (B129727), and 2-propanol has been reported to produce an anhydrous form, a monohydrate, and a quarter-hydrate, respectively. researchgate.netacs.org These different solid forms exhibit distinct hydrogen-bonding networks and molecular arrangements. researchgate.netacs.org In the anhydrous and monohydrate structures, interactions between the boronic acid and carboxylic acid groups are prevalent, whereas the quarter-hydrate structure shows self-association of each functional group. researchgate.netacs.org

Computational modeling is a valuable tool for understanding these solvent effects. By performing calculations that include solvent models (either implicit continuum models or explicit solvent molecules), it is possible to predict how the solvent environment affects the stability of different conformers and aggregates. cas.cznih.gov These simulations can provide insights into the fine details of solvation and its impact on molecular structure and dynamics. nih.gov

Table 2: Influence of Crystallization Solvent on the Solid-State Structure of 4-Carboxyphenylboronic Acid

| Crystallization Solvent | Resulting Structure | Key Structural Features | Reference |

|---|---|---|---|

| Acetone | Anhydrous form (1a) | Heteromeric interactions between –B(OH)2 and –COOH groups; syn-syn conformation of –B(OH)2. | researchgate.netacs.org |

| Methanol | Monohydrate (1b) | Heteromeric interactions aided by water molecules; syn-syn conformation of –B(OH)2; Noncentrosymmetric space group. | researchgate.netacs.org |

Reactivity and Reaction Mechanisms Involving 4 Carboxyphenylboronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental carbon-carbon and carbon-heteroatom bond-forming reactions in organic chemistry. 4-Carboxyphenylboronic acid is a key substrate in several important cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions and their Regioselectivity

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound, such as 4-carboxyphenylboronic acid, and an organic halide or triflate. musechem.comyonedalabs.comlibretexts.orgorganic-chemistry.org This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials. musechem.com

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: libretexts.orgresearchgate.net

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) complex. libretexts.orgresearchgate.net

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step typically requires the presence of a base to activate the boronic acid. organic-chemistry.orgresearchgate.net

Reductive Elimination: The two organic groups on the palladium(II) complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgresearchgate.net

The regioselectivity of the Suzuki-Miyaura reaction is a critical aspect, particularly when using substrates with multiple reactive sites. In reactions involving 4-carboxyphenylboronic acid, the coupling occurs selectively at the carbon-boron bond, leaving the carboxylic acid group intact. This high regioselectivity is a key advantage of the Suzuki-Miyaura reaction. However, when the coupling partner has multiple halide substituents, the regioselectivity can be influenced by factors such as the nature of the halide and steric effects. For instance, in reactions with di- or tri-halogenated pyridines, the substitution pattern can be controlled by carefully choosing the reaction conditions and the specific boronic acid used. beilstein-journals.org

| Catalyst System | Electrophile | Nucleophile | Product | Key Features |

| Palladium(0) complex | Aryl/Vinyl Halide or Triflate | 4-Carboxyphenylboronic acid | 4-Arylbenzoic acid | High yield, excellent functional group tolerance. musechem.commdpi.com |

| Pd(PPh3)4 | Aryl Bromides/Iodides | 4-Carboxyphenylboronic acid | 4-Arylbenzoic acid | Oxidative addition occurs to a monoligated palladium complex. researchgate.net |

Chan-Lam-type Copper (Cu)-catalyzed S-arylation

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, including carbon-sulfur (C-S) bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of a boronic acid with a thiol. organic-chemistry.orgresearchgate.net 4-Carboxyphenylboronic acid can be effectively used in Chan-Lam S-arylation to synthesize aryl sulfides.

The proposed mechanism for the Chan-Lam S-arylation involves the formation of a copper(II)-aryl complex. wikipedia.orgorganic-chemistry.org This intermediate then undergoes transmetalation with the thiol, followed by reductive elimination to yield the aryl sulfide (B99878) and a copper(I) species. wikipedia.org The copper(I) is then re-oxidized to copper(II) to complete the catalytic cycle. This reaction is often carried out under mild conditions, at room temperature, and open to the air. wikipedia.orgorganic-chemistry.org

A study on the CuSO4-catalyzed S-arylation of thiols with arylboronic acids demonstrated that a variety of thiols can be coupled with arylboronic acids in good to excellent yields using ethanol (B145695) as a solvent and oxygen as an oxidant. organic-chemistry.org This method offers a cost-effective and environmentally friendly alternative to other S-arylation techniques. organic-chemistry.org

| Catalyst | Ligand | Oxidant | Solvent | Substrates | Product | Yield |

| CuSO4 | 1,10-phenanthroline monohydrate | Oxygen | Ethanol | Thiols and 4-Carboxyphenylboronic acid | 4-(Arylthio)benzoic acid | Good to Excellent organic-chemistry.org |

Condensation Reactions and Boronate Ester Formation

4-Carboxyphenylboronic acid readily undergoes condensation reactions with diols and other nucleophiles, a reactivity that is central to its application in sensing, materials science, and bioconjugation.

Reversible Covalent Bonding with Diols and Polyols

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters. nih.govresearchgate.netnih.gov This reaction is an equilibrium process, and the stability of the resulting boronate ester is influenced by several factors, including the pH of the solution, the structure of the diol, and the solvent. nih.govnih.gov The formation of a boronate ester from a boronic acid and a diol is typically favored in aqueous media. nih.gov

The mechanism of boronate ester formation involves the reaction of the boronic acid, a Lewis acid, with the diol. nih.gov In aqueous solution, the boronic acid exists in equilibrium with its anionic boronate form. nih.gov Both forms can react with the diol to form the cyclic ester. The formation of the boronate ester is often accompanied by a decrease in the pKa of the boronic acid, a phenomenon that can be exploited for sensing applications. nih.gov

| Reactants | Product | Bond Type | Key Features |

| 4-Carboxyphenylboronic acid + Diol/Polyol | Cyclic Boronate Ester | Reversible Covalent | pH-dependent equilibrium, forms 5- or 6-membered rings. nih.govresearchgate.net |

Interactions with Stabilizer Chains on Polymer Surfaces (e.g., Polystyrene Latex)

The ability of 4-carboxyphenylboronic acid to form boronate esters can be utilized to modify polymer surfaces. For instance, it can interact with stabilizer chains on polystyrene latex particles that contain diol functionalities. This interaction leads to the immobilization of the boronic acid on the polymer surface through the formation of reversible covalent bonds.

This principle is also applied in the creation of functionalized polymers and hydrogels. Polymers containing boronic acid moieties can interact with polyols like poly(vinyl alcohol) to form cross-linked networks, leading to the formation of hydrogels. utwente.nlresearchgate.net The reversible nature of the boronate ester linkage imparts self-healing properties to these materials.

Formation of Imine and Iminoboronate Structures

4-Carboxyphenylboronic acid, or more specifically its derivatives containing a carbonyl group ortho to the boronic acid (e.g., 2-formylphenylboronic acid), can participate in condensation reactions with amines, hydrazines, and alkoxyamines to form imines, hydrazones, and oximes, respectively. chemrxiv.orgmasterorganicchemistry.comorganic-chemistry.org The proximity of the boronic acid to the imine functionality can lead to the formation of an intramolecular dative bond between the imine nitrogen and the boron atom, resulting in a stable five- or six-membered ring structure known as an iminoboronate. chemrxiv.orgnih.gov

The formation of iminoboronates is a reversible process and is often rapid at neutral pH. nih.govnih.gov This dynamic covalent chemistry has been exploited in the development of chemical probes and for bioconjugation. chemrxiv.orgnih.gov The stability of the iminoboronate can be tuned by modifying the substituents on the aromatic ring and the nature of the amine component. nih.gov

| Reactants | Intermediate | Product | Key Features |

| ortho-Formylphenylboronic acid + Primary Amine | Imine | Iminoboronate | Reversible, rapid formation at neutral pH, intramolecular N-B dative bond. nih.govnih.gov |

| 3-Formylphenylboronic acid + 4-Aminobenzoic hydrazide | Hydrazone | 3-((4-(hydrazinecarbonyl)phenylimino)methyl)phenylboronic acid | Stable solid product formed via condensation. nih.gov |

Role in Catalysis and Reaction Kinetics

4-Carboxyphenylboronic acid (4-CPBA) is a versatile compound that plays a significant role in various catalytic processes and influences the kinetics of several chemical reactions. Its unique structure, featuring both a boronic acid group and a carboxylic acid group, allows it to participate in catalysis in multiple ways and affect the speed and outcome of synthetic applications.

Influence on Reaction Rates and Selectivity in Synthetic Applications

The electronic properties of 4-carboxyphenylboronic acid significantly influence reaction rates and selectivity in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. The carboxylic acid group is an electron-withdrawing group, which affects the electronic density of the aromatic ring and the reactivity of the boronic acid moiety.

In a study comparing various boronic acids for the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene, 4-carboxyphenylboronic acid was found to be less reactive than both phenylboronic acid and 4-fluorophenylboronic acid. mdpi.com This suggests that the electron-withdrawing nature of the carboxyl group can decrease the nucleophilicity of the aryl group attached to boron, potentially slowing the crucial transmetalation step in the catalytic cycle.

Table 1: Influence of Boronic Acid on Suzuki-Miyaura Reaction Conversion

| Boronic Acid | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| 4-Carboxyphenylboronic acid | 70 | 24 | ~60 |

| 4-Carboxyphenylboronic acid | 110 | 24 | ~75 |

| Phenylboronic acid | 110 | 24 | ~95 |

Data derived from a study on Suzuki-Miyaura reactions catalyzed by Pd nanoparticles supported on COOH-modified graphene. mdpi.com

This influence on reaction rates allows for a degree of control and selectivity in complex syntheses where multiple reactive sites are present. By tuning the electronic nature of the boronic acid, chemists can favor certain reaction pathways over others.

Bio-supported Palladium Nanoparticles as Phosphine-free Catalysts

4-Carboxyphenylboronic acid is a key reagent in Suzuki reactions that utilize innovative and environmentally friendly catalytic systems, such as bio-supported palladium nanoparticles. chemicalbook.comrsc.orgdiscofinechem.com These catalysts align with the principles of green chemistry by using water as a solvent and avoiding toxic phosphine (B1218219) ligands.

In this setup, palladium nanoparticles are immobilized on natural biopolymers like cellulose (B213188) or collagen. mdpi.com These bio-supports serve to stabilize the nanoparticles and prevent their aggregation, ensuring high catalytic activity. The reactions are typically performed in water, reducing the reliance on volatile organic solvents. 4-CPBA, along with various aryl halides, can be effectively coupled using these systems to synthesize biphenyl (B1667301) derivatives.

The use of these phosphine-free catalysts is advantageous as it simplifies the reaction work-up and reduces costs and toxicity associated with phosphine ligands. Research has demonstrated that palladium nanoparticles supported on materials like cellulose can catalyze the Suzuki-Miyaura coupling between phenylboronic acids and aryl bromides with good to excellent yields. mdpi.com

Table 2: Suzuki Coupling Reactions Using Bio-Supported Palladium Catalysts

| Aryl Halide | Boronic Acid | Catalyst Support | Solvent | Yield |

|---|---|---|---|---|

| Aryl Bromides | Phenylboronic acids | Cellulose | Water | Good to Excellent |

| 4-Iodoanisole | Phenylboronic acid | Agarose-Fe3O4 | PEG/Water | High |

This table represents typical findings in the field of bio-supported palladium catalysis for Suzuki reactions. mdpi.com

Ruthenium (Ru)-complex Catalyzed Aerobic Oxidative Hydroxylation

4-Carboxyphenylboronic acid serves as a substrate in advanced oxidation reactions, such as the Ruthenium (Ru)-complex catalyzed aerobic oxidative hydroxylation to produce phenols. This transformation is significant as it provides a pathway to synthesize substituted phenols from readily available arylboronic acids using environmentally benign reagents.

The reaction typically employs:

A Ruthenium (Ru)-complex as the catalyst.

Visible light as an energy source.

Air (molecular oxygen) as the terminal oxidant.

In this process, the Ru-complex, upon irradiation with light, catalyzes the activation of oxygen, which then facilitates the hydroxylation of the boronic acid. The C-B bond of 4-carboxyphenylboronic acid is selectively cleaved and replaced with a C-O bond, yielding 4-hydroxybenzoic acid. This method is a prime example of photoredox catalysis and offers a green alternative to traditional hydroxylation methods that often require harsh and stoichiometric oxidants. Mechanistic studies on related Ru-catalyzed hydroxylations suggest the involvement of high-valent Ru-oxo species as active oxidants in the catalytic cycle. nih.govstanford.edu

Applications of 4 Carboxyphenylboronic Acid in Materials Science

Development of Advanced Materials with Tailored Properties

The integration of 4-CPBA into larger molecular structures and assemblies enables the creation of materials that can respond to specific chemical signals or self-organize into complex architectures.

While 4-Carboxyphenylboronic acid itself is not a liquid crystal, its derivatives are utilized in the construction of supramolecular liquid crystals. These materials form ordered phases through non-covalent interactions, such as hydrogen bonding or reversible covalent bonding. The boronic acid group is a key enabler of these interactions.

Research has demonstrated that phenylboronic acid-functionalized materials can form liquid crystal phases. For instance, rod-like M13 viruses, when chemically decorated with phenylboronic acid moieties, can organize into pH-responsive chiral nematic liquid crystal phases. researchgate.netnih.gov The interaction of these functionalized viruses with diols, such as catechols, leads to changes in the microstructure of the liquid crystal phase, which can be observed visually. researchgate.net

Furthermore, the principle of hydrogen bonding is widely used to create supramolecular liquid crystals. whiterose.ac.uk Boronic acids, similar to carboxylic acids, can act as effective hydrogen-bond donors to form complexes with other molecules (hydrogen-bond acceptors). researchgate.netnih.gov By combining boronic acids with mesogenic molecules containing groups like pyridyls, it is possible to assemble new liquid-crystalline structures. nsf.govmdpi.com The directionality and strength of the hydrogen bonds involving the boronic acid group help to induce and stabilize the ordered liquid crystalline state. researchgate.netmdpi.com The formation of boronic esters with diols is another strategy to create novel discotic liquid crystals that exhibit electron-deficient characteristics. rsc.org

The ability of the boronic acid group to reversibly bind with 1,2- and 1,3-diols is the foundation for creating responsive polymers and "smart" hydrogels. These materials can undergo changes in their physical or chemical properties in response to external stimuli, particularly the concentration of glucose, which is a diol-containing molecule.

Phenylboronic acid (PBA) is a widely used glucose-sensitive component in the construction of hydrogels for applications like smart insulin (B600854) delivery. tue.nl When incorporated into a polymer network, the PBA moieties can form crosslinks by binding with polyol molecules like polyvinyl alcohol (PVA). When glucose is introduced, it competes for binding with the PBA sites. This competitive binding disrupts the existing crosslinks, causing the hydrogel to swell or dissolve and release its encapsulated payload, such as insulin.

This responsiveness is often pH-dependent. The binding affinity of boronic acids to diols is significantly higher at pH values above their pKa, where the boron atom is in a tetrahedral, negatively charged state. tue.nl This dual sensitivity to both pH and glucose allows for the fine-tuning of the material's response. tue.nl For example, hydrogels have been developed that exhibit acute pH- and glucose-responsive insulin release under physiological conditions. tue.nl

The table below summarizes examples of responsive polymer systems incorporating phenylboronic acid derivatives.

| Polymer System | Stimulus | Response | Application |

| Phenylboronic Acid-containing Hydrogel | Glucose, pH | Swelling, increased pore size, and release of loaded insulin. tue.nl | Smart insulin delivery. tue.nl |

| Poly(N-isopropylacrylamide)-co-4-vinylphenylboronic acid Gel | Glucose | Dissociation of capsule and payload release. nih.gov | Drug delivery. nih.gov |

| 4-Carboxyphenylboronic acid-modified Dendrimer / Poly(vinyl alcohol) Film | Saccharides | Irreversible decomposition of the film. nih.gov | Sensing. nih.gov |

| Phenylboronic Acid-decorated Polymeric Nanomaterials | Glucose, Sialic Acid | Complex formation, changes in assembly. | Biosensors, Drug Delivery Systems. |

The carboxylic acid group of 4-CPBA serves as an effective handle for the chemical modification and functionalization of a wide range of material surfaces. This surface engineering imparts new properties to the base material, enabling applications in targeted therapies, diagnostics, and separations.

By forming amide bonds, 4-CPBA can be covalently attached to various nanomaterials. rsc.orggoogle.com This functionalization is particularly valuable in biomedicine for creating active targeting systems. Phenylboronic acid has a strong affinity for sialic acid, a sugar molecule that is often overexpressed on the surface of cancer cells. mdpi.com Therefore, modifying nanoparticles with 4-CPBA allows them to selectively bind to cancer cells, enhancing the delivery of therapeutic agents. rsc.orggoogle.comnih.gov

For example, rod-shaped nanomicelles decorated with 4-CPBA have been shown to have significantly enhanced cellular internalization in cancer cells. rsc.orggoogle.comnih.gov Similarly, magnetic iron oxide nanoparticles functionalized with 4-CPBA have been developed for extracting nucleic acids from biological samples. researchgate.net The table below presents several examples of materials functionalized with 4-CPBA and their applications.

| Material Substrate | Purpose of Functionalization | Resulting Application |

| Magnetic Iron Oxide Nanoparticles (Fe₃O₄) | Create affinity for nucleic acids. researchgate.net | Extraction of genomic DNA and total RNA from seeds. researchgate.net |

| Rod-shaped Nano-micelles | Active targeting of cancer cells via sialic acid binding. rsc.orggoogle.comnih.gov | Synergistic co-delivery of anticancer drugs (camptothecin and gemcitabine). rsc.orggoogle.comnih.gov |

| Polystyrene (PS) | Covalent binding of antibodies for immunoaffinity. nih.gov | Targeted capture and enrichment of cells. nih.gov |

| Mesoporous Silica (MCM-41) | Targeting sialic acid receptors on cancer cells. mdpi.com | Targeted drug delivery vehicle for breast cancer cells. mdpi.com |

Layer-by-Layer (LbL) assembly is a technique used to create ultrathin multilayer films on a substrate with nanoscale precision. 4-Carboxyphenylboronic acid, typically incorporated into a polymer, is a valuable component for constructing stimuli-responsive LbL assemblies. These films can change their permeability or even decompose in response to specific chemical signals like sugars or hydrogen peroxide (H₂O₂). nsf.govmdpi.com

The assembly process often involves the alternating deposition of polymers bearing complementary functionalities. For instance, LbL films can be constructed using a PBA-functionalized polymer and a diol-containing polymer like polyvinyl alcohol (PVA). The layers are held together by the formation of boronate ester bonds between the PBA and diol groups. nih.gov

The responsive nature of these films stems from the reversible nature of the boronate ester bond. nsf.govmdpi.com When exposed to a solution containing a free sugar like glucose, the sugar molecules compete with the polymer-bound diols for the PBA binding sites. This competition can disrupt the interlayer crosslinks, leading to an increase in the film's permeability or its complete disassembly. nsf.govmdpi.com This mechanism has been extensively explored for developing glucose sensors and self-regulated insulin delivery systems, where insulin is encapsulated within the LbL film and released in response to high glucose levels. nsf.govmdpi.com

Nanomaterials and Nanoconfinement Effects

The incorporation of 4-CPBA into nanostructured materials, such as mesoporous silica, not only imparts functionality but also introduces the influence of nanoconfinement. The confined spaces within these nanomaterials can alter the chemical and physical behavior of the functional molecules.

Mesoporous silica materials, such as MCM-41 and SBA-15, are characterized by their high surface area and ordered network of uniform nanopores. These properties make them excellent supports for functional molecules. The surface of mesoporous silica is rich in silanol groups, which can be used to anchor organic molecules like 4-CPBA through post-synthesis grafting or co-condensation methods.

For instance, 4-CPBA has been bound to the surface of MCM-41 silica to create a drug delivery system targeted towards breast cancer cells. mdpi.com In this system, the boronic acid acts as a targeting agent that recognizes sialic acid receptors on the cancer cell surface. mdpi.com The mesopores of the silica serve as reservoirs for the cytotoxic drug, which is released upon reaching the target site. The functionalization can be achieved by first adsorbing the 4-CPBA onto the silica and then reacting it with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to covalently link it to the surface. mdpi.com

The nanoconfinement effect within the pores of the silica can influence the interactions of the functionalized boronic acid. The restricted environment can affect the accessibility of the boronic acid groups to large molecules and alter the kinetics of binding and release. This confinement can lead to unique behaviors that differ from those observed in bulk solution, offering opportunities to design more sophisticated and efficient materials for catalysis and controlled delivery.

Integration with Poly-SiNW for Sensing Applications

The functionalization of polycrystalline silicon nanowires (Poly-SiNWs) with 4-Carboxyphenylboronic acid (4-CPBA) has been explored for the development of sensitive detection platforms. One notable application is in the detection of dopamine. The boronic acid group of 4-CPBA can form a reversible covalent bond with the diol group present in dopamine. This interaction at the surface of the Poly-SiNWs leads to a detectable change in the electrical properties of the nanowire, enabling its use as a sensor. This method leverages the specific chemical affinity between boronic acids and diols for selective analyte recognition.

Decoration of Graphene Quantum Dots

4-Carboxyphenylboronic acid is utilized to functionalize graphene quantum dots (GQDs) for various sensing applications. In one study, sulfur and nitrogen co-doped graphene quantum dots (S/N-dGQDs) derived from bone meal were functionalized with 4-CPBA. researchgate.net This surface decoration was confirmed through various spectral characterizations and was aimed at enhancing the performance of fluorescent sensors for the detection of sialic acid. researchgate.net The boronic acid moieties on the GQD surface interact with the cis-diol groups of sialic acid, leading to a detectable change in the fluorescence of the quantum dots. This approach demonstrates the potential for creating sensitive nanoprobes for important biomolecules in the food industry. researchgate.net

| Nanomaterial | Functionalizing Agent | Target Analyte | Application |

| Sulfur and Nitrogen co-doped Graphene Quantum Dots (S/N-dGQDs) | 4-Carboxyphenylboronic Acid | Sialic Acid | Fluorescent sensing in milk-based products researchgate.net |

Functionalization of Magnetic Iron Oxide Nanoparticles

Magnetic iron oxide nanoparticles (MNPs) functionalized with 4-Carboxyphenylboronic acid have been developed for applications in biotechnology, particularly for the extraction of nucleic acids. nih.gov These 4-CPBA-functionalized MNPs (CPBA-MNPs) can be used to extract genomic DNA, total RNA, and nucleic acids from seed samples, including genetically modified maize and virus-infected soybean seeds. nih.gov The underlying principle involves the interaction between the boronic acid groups and the ribose sugar backbone of nucleic acids. The magnetic nature of the iron oxide core allows for easy separation of the nucleic acid-bound nanoparticles from the rest of the sample using an external magnetic field. mdpi.com Studies have shown that the nucleic acids extracted using this method are of high quality and suitable for downstream molecular analyses like real-time quantitative PCR (qPCR) and real-time reverse transcription PCR (RT-PCR). nih.gov This makes CPBA-MNPs a valuable tool for detecting genetically modified organisms and seed-borne viruses. nih.gov

| Nanoparticle Core | Surface Ligand | Application | Sample Source | Key Advantage |

| Iron Oxide (Magnetic) | 4-Carboxyphenylboronic Acid | Nucleic Acid Extraction (DNA, RNA) | Genetically-modified maize seeds, virus-infected soybean seeds nih.gov | High-quality nucleic acid suitable for qPCR and RT-PCR; magnetic separation nih.gov |

| Confining Material | Functional Group | Observed Effect | Magnitude of Enhancement |

| MCM-41 type Mesoporous Silica Nanoparticles | 4-Carboxyphenylboronic Acid | Enhanced boronate affinity and electrostatic interactions researchgate.net | Up to 3 orders of magnitude for RNase B binding researchgate.net |

Applications of 4 Carboxyphenylboronic Acid in Biological and Pharmaceutical Research

Drug Discovery and Development

The dual functionality of 4-CPBA makes it an important intermediate in the synthesis of complex pharmaceutical compounds and formulations. Its ability to participate in various chemical reactions, coupled with its capacity to interact with biological molecules, has led to its use in the development of novel therapeutics.

4-Carboxyphenylboronic acid is a key organic intermediate in advanced chemical synthesis for the pharmaceutical industry. nih.govnbinno.com Its structure is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds. nbinno.commdpi.com This reaction allows for the efficient construction of complex molecular frameworks, which is a crucial step in the synthesis of active pharmaceutical ingredients (APIs). nbinno.com The versatility of 4-CPBA as a building block facilitates the development of new drug candidates, including those for targeted cancer therapies. nbinno.com

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (like 4-CPBA) with an organic halide in the presence of a palladium catalyst and a base. This method is widely used in the pharmaceutical industry due to its operational simplicity and the stability of the boronic acid reagents. mdpi.com

Table 1: Key Reactions Involving 4-Carboxyphenylboronic Acid in Pharmaceutical Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Carboxyphenylboronic acid, Aryl halide | Palladium catalyst, Base | Bi-aryl compounds | nbinno.com |

| Esterification | 4-Carboxyphenylboronic acid, Alcohol | Acid catalyst | Phenylboronate esters | guidechem.com |

Boronic acids, including 4-CPBA, are recognized as effective inhibitors of various enzymes, particularly serine proteases and β-lactamases. nih.govacs.org The boron atom in boronic acids can form a stable, covalent adduct with the catalytic serine residue in the active site of these enzymes, mimicking the tetrahedral transition state of the natural substrate hydrolysis. acs.org This interaction leads to potent and often reversible inhibition of the enzyme.

Protease Inhibition: Peptidyl boronic acids have been developed as highly potent and selective inhibitors of serine proteases like prostate-specific antigen (PSA). For instance, the inhibitor Z-SSKL(boro)L demonstrated a Ki of approximately 65 nM for PSA. nih.gov While not a direct derivative of 4-CPBA, this highlights the potential of the boronic acid warhead in designing potent protease inhibitors.

β-Lactamase Inhibition: Bacterial resistance to β-lactam antibiotics is a major health concern, often mediated by β-lactamase enzymes that hydrolyze the antibiotic. Boronic acids have been investigated as inhibitors of these enzymes. 4-Carboxyphenylboronic acid itself has been shown to inhibit AmpC β-lactamase with a Ki value of 2.9 ± 0.3 μM. Other boronic acid derivatives have shown even greater potency, with IC50 values in the nanomolar range against various β-lactamases. asm.orgresearchgate.net

Table 2: Inhibition of β-Lactamases by Boronic Acid Derivatives

| Inhibitor | Target Enzyme | Inhibition Constant | Reference |

|---|---|---|---|

| 4-Carboxyphenylboronic acid | AmpC β-lactamase | Ki = 2.9 µM | |

| S02030 (boronic acid) | CTX-M-96 β-lactamase | IC50 = 2 nM | asm.org |

| S02030 (boronic acid) | KPC-2 β-lactamase | IC50 = 80 nM | asm.org |

| MB_076 (boronic acid) | CTX-M-96 β-lactamase | IC50 = 4 nM | asm.org |

| MB_076 (boronic acid) | KPC-2 β-lactamase | IC50 = 135 nM | asm.org |

4-Carboxyphenylboronic acid has been utilized as a reagent in the synthesis of highly potent inhibitors of HIV-1 protease, a key enzyme in the life cycle of the human immunodeficiency virus. sigmaaldrich.com Specifically, it has been used in the preparation of amprenavir-based P1-substituted bi-aryl derivatives. sigmaaldrich.comnih.gov The Suzuki-Miyaura coupling reaction, employing 4-CPBA, is a key step in creating the bi-aryl structure of these inhibitors. sigmaaldrich.com Several of these synthesized compounds have demonstrated exceptional antiviral activity, with EC50 values as low as 0.10 nM, making them more potent than some marketed HIV-1 protease inhibitors. nih.govresearchgate.net

Furthermore, the strategic replacement of an aniline moiety with a phenylboronic acid in the drug darunavir resulted in a 20-fold increase in affinity for HIV-1 protease, with a Ki of 0.5 ± 0.3 pM. nih.gov This highlights the significant contribution of the boronic acid group to the binding affinity, participating in multiple hydrogen bonds within the enzyme's active site. nih.gov

Phenylboronic acid and its derivatives can form reversible covalent bonds with diols, such as those found in glucose. This property has been extensively exploited to create "smart" drug delivery systems that release their payload in response to changes in glucose concentration. mdpi.comnih.govdovepress.com These systems are particularly promising for the development of self-regulated insulin (B600854) delivery for diabetic patients. researchgate.net

Block copolymers containing a phenylboronic acid moiety can be designed to self-assemble into nanoparticles or hydrogels. mdpi.comnih.gov In a low glucose environment, these structures are stable and retain the encapsulated drug (e.g., insulin). When glucose levels rise, the glucose molecules compete with the diols within the polymer matrix for binding to the boronic acid groups. This competitive binding leads to a change in the polymer's properties, such as increased hydrophilicity, causing the nanoparticles to disassemble or the hydrogel to swell, thereby releasing the insulin. mdpi.comdovepress.com

Researchers have synthesized well-defined boronic acid block copolymers that exhibit glucose-responsive disassembly at physiological pH. nih.gov For example, a block copolymer of a boronic acid-containing acrylamide monomer and poly(N,N-dimethylacrylamide) was shown to dissociate upon the addition of glucose at pH 7.4. nih.gov In another study, a layer-by-layer film was created using a 4-carboxyphenylboronic acid-modified dendrimer, which showed a strong, concentration-dependent decomposition upon the addition of a saccharide. mdpi.com

The ability of phenylboronic acids to bind to sialic acids, which are often overexpressed on the surface of cancer cells, makes them excellent candidates for active targeting in cancer therapy. nih.gov 4-Carboxyphenylboronic acid has been used to decorate nanocarriers to facilitate their specific accumulation at tumor sites. nih.gov

In one study, redox-sensitive rod-shaped nanomicelles were fabricated using a conjugate of camptothecin (B557342), a disulfide bond, polyethylene glycol (PEG), and 4-carboxyphenylboronic acid, co-assembled with a camptothecin-gemcitabine conjugate. nih.gov The 4-CPBA on the surface of these nanomicelles enhanced their cellular uptake by interacting with sialic acids on cancer cells. These nanomicelles were designed for the synergistic co-delivery of two anticancer drugs, camptothecin and gemcitabine (B846). nih.gov The redox-sensitive disulfide bond allowed for the controlled release of the drugs within the tumor microenvironment. In vivo studies showed preferential accumulation of these nanomicelles at the tumor site, which could increase therapeutic efficacy and reduce side effects.

Boronic acids have been shown to facilitate the transport of ribonucleosides across lipid bilayer membranes, which are the primary components of cell membranes. nih.gov This has potential implications for the delivery of nucleoside-based drugs. A study investigated the ability of five different boronic acids, including 4-carboxyphenylboronic acid, to act as carriers for ribonucleosides. nih.gov

The transport mechanism is believed to involve the transient formation of a lipophilic, trigonal boronate ester between the boronic acid and the diol groups of the ribonucleoside. nih.gov The study found that the effectiveness of the boronic acids as transport agents varied significantly.

Table 3: Relative Effectiveness of Boronic Acids in Facilitating Ribonucleoside Transport

| Boronic Acid | Relative Effectiveness |

|---|---|

| 3,5-bis(trifluoromethyl)phenylboronic acid | 1 (Most Effective) |

| 4-tert-butylphenylboronic acid | 3 |

| 3,5-dichlorophenylboronic acid | 2 |

| 1-butylboronic acid | 4 |

| 4-carboxyphenylboronic acid | 5 (Least Effective) |

(Data sourced from Westmark, P. R., & Smith, B. D. (1996). Boronic acids facilitate the transport of ribonucleosides through lipid bilayers. Journal of pharmaceutical sciences, 85(3), 266-269.) nih.gov

The results indicated that more lipophilic phenylboronic acids were more effective carriers, while the more hydrophilic 4-carboxyphenylboronic acid was the least effective among the tested compounds. nih.gov

4-Carboxyphenylboronic acid (4-CPBA) has emerged as a versatile building block in the development of advanced biosensors and bioconjugation strategies. Its unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are common structural motifs in many biologically significant molecules, has positioned it as a key component in a variety of detection and sensing platforms. This section explores the diverse applications of 4-CPBA in biological and pharmaceutical research, with a focus on its role in bioconjugation and the development of sophisticated biosensing systems.

Derivatization of Polyvinylamine for Detection Methods

The modification of polymers with 4-carboxyphenylboronic acid has been a successful strategy for creating functional materials for various biomedical applications, including detection methods. Polyvinylamine (PVAm), a linear polymer with primary amine groups, serves as an excellent scaffold for derivatization with 4-CPBA. The carboxylic acid group of 4-CPBA can be readily coupled to the amine groups of PVAm through standard amidation reactions, resulting in a polymer decorated with phenylboronic acid moieties.

This functionalization imparts the ability to bind with diol-containing molecules, which is the basis for its use in detection systems. One of the primary techniques utilizing such modified polymers is layer-by-layer (LbL) assembly. nih.govrsc.org This method involves the sequential deposition of oppositely charged polyelectrolytes to build up a thin film with controlled thickness and composition. nih.govrsc.org 4-CPBA-derivatized PVAm can be used as a polycationic layer that can interact with anionic polymers or biomolecules.

The incorporation of the boronic acid functionality allows for the development of sensors that respond to the presence of specific analytes like saccharides. The binding of a target diol-containing molecule to the boronic acid groups on the PVAm backbone can induce changes in the properties of the LbL film, such as its thickness, permeability, or optical characteristics. These changes can then be monitored to provide a detectable signal. For instance, the competitive binding of glucose to the boronic acid moieties can lead to the disassembly of the LbL film, which can be followed by techniques like quartz crystal microbalance (QCM).

While direct studies detailing the use of 4-CPBA-derivatized PVAm for specific detection methods are an area of ongoing research, the principles of polymer modification and the established utility of boronic acids in sensing provide a strong foundation for its application. The versatility of the LbL assembly technique, combined with the specific binding capabilities of 4-CPBA, opens up possibilities for creating a wide range of biosensors. researchgate.netrsc.org

Saccharide and Glucose Sensing

The detection of saccharides, particularly glucose, is of paramount importance in the management of diabetes and for monitoring various physiological processes. 4-Carboxyphenylboronic acid has been extensively utilized in the design of glucose sensors due to the reversible formation of cyclic esters with the cis-diol groups of glucose. nih.govsemanticscholar.org This interaction forms the basis for various sensing mechanisms, including electrochemical, colorimetric, and fluorescent detection methods.

Fluorescent sensors incorporating 4-CPBA are a prominent class of glucose sensors. The binding of glucose to the boronic acid moiety can modulate the fluorescence properties of a nearby fluorophore through mechanisms such as photoinduced electron transfer (PET). In a typical design, the boronic acid and the fluorophore are in close proximity. In the absence of glucose, the nitrogen atom of the boronic acid can quench the fluorescence of the fluorophore. Upon binding to glucose, the boron center becomes more electron-deficient, which can disrupt the PET process and lead to an increase in fluorescence intensity.

Electrochemical sensors for glucose have also been developed using 4-CPBA. These sensors often rely on the change in the electrochemical properties of a redox-active species upon glucose binding. For example, a ferrocene-modified boronic acid can exhibit a shift in its redox potential upon complexation with glucose, which can be measured to quantify the glucose concentration.

Another approach involves the use of hydrogels functionalized with 4-CPBA. The binding of glucose to the boronic acid groups within the hydrogel matrix can cause a change in the swelling behavior of the hydrogel. This volume change can be detected by various means, providing a signal for glucose concentration. rsc.org

| Sensor Type | Principle of Detection | Analyte | Key Findings |